Cas no 3034-38-6 (5-nitro-1H-imidazole)
5-nitro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Nitroimidazole
- 4(5)-NITROIMIDAZOLE
- 4-NITRO-1(3)H-IMIDAZOLE
- 4-NITRO-1H-IMIDAZOLE
- TIMTEC-BB SBB004318
- 1H-4-Nitroimidazole
- 1H-5-Nitroimidazole
- 4-nitro-1h-imidazol
- 4-nitro-imidazol
- 5-Nitroimidazole
- Imidazole, 4(or 5)-nitro-
- Imidazole, 4-nitro-
- 4-NITROIMIDAZOLE(5-)
- 2-THIENYLTRIMETHYLSILANE
- 1H-4(5)-nitroimidazole
- 4(5)-nitro-1H-imidazole
- 4-nireiimldazole
- 4-Nitroglyoxaline
- 5-Nitro-1H-imidazole
- Imidazole,4-nitro
- METRONIDAZOLE EP IMPURITY B
- CHEMBL135599
- 100214-79-7
- NSC 50359
- NCGC00247072-01
- 3034-38-6
- DTXSID9062803
- CL 205086 (9CI)
- HMS3374L01
- AB00374225-07
- 1H-Imidazole, 5-nitro-
- SY001473
- 4-nitro-3H-imidazole
- AB00374225-05
- EC 221-224-7
- SCHEMBL44903
- Metronidazole IMpurtiy B; 5-nitro-1H-imidazole;1H-Imidazole, 4-nitro-
- CS-W019995
- 4-nitro-1H-imidazole;5-Nitro-1H-imidazole
- UNII-Y8U32AZ5O7
- Y8U32AZ5O7
- W-106949
- InChI=1/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5
- HMS2234E17
- 5(4)-nitroimidazole
- AKOS003613147
- HY-78644
- CL 205086
- AM20090417
- NS00006701
- NITROIMIDAZOLE, 4-
- NSC50359
- 1H-Imidazole, 4-nitro-
- PS-4383
- E80412
- CHEBI:64635
- MFCD00005196
- AI3-60154
- NSC-50359
- F1791-0019
- BCP32907
- 4-Nitroimidazole, 97%
- STR08114
- SMR000420248
- A5584
- 4-nitro-imidazole
- Z235345333
- N0506
- AB-323/25048517
- AC-1213
- FT-0619234
- EINECS 221-224-7
- EN300-27185
- AKOS000561522
- MLS001304931
- 4-Nitroimidazole, Vetec(TM) reagent grade, 97%
- Metronidazole Imp. B (EP): 4-Nitroimidazol
- DB-219580
- DB-002578
- imidazole, 4(5)-nitro-
- BBL027506
- STK793006
- 5-nitro-1H-imidazole
-
- MDL: MFCD00005196
- Inchi: 1S/C3H3N3O2/c7-6(8)3-1-4-2-5-3/h1-2H,(H,4,5)
- InChI Key: VYDWQPKRHOGLPA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CN=CN1)=O
- BRN: 2815
Computed Properties
- Exact Mass: 113.02300
- Monoisotopic Mass: 113.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 99.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.5A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- Color/Form: Light yellow crystals.
- Density: 1.5988 (rough estimate)
- Melting Point: 303 °C (dec.) (lit.)
- Boiling Point: 404.8°C at 760 mmHg
- Flash Point: Degrees Fahrenheit:392°F
Degrees Celsius:200°C - Refractive Index: 1.4264 (estimate)
- PH: 7 (0.40g/l, H2O, 20℃)
- Solubility: 0.40g/l
- PSA: 74.50000
- LogP: 0.84110
- Solubility: Not available
- Decomposition: 303 ºC
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
5-nitro-1H-imidazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37-S37/39
- RTECS:NI7892000
-
Hazardous Material Identification:
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R22; R36/37/38
- Packing Group:III
- Hazard Level:6.1(b)
- HazardClass:6.1(b)
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Room Temperature
5-nitro-1H-imidazole Customs Data
- HS CODE:29332990
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-nitro-1H-imidazole Pricemore >>
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¥487.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N113599-5g |
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5-nitro-1H-imidazole Suppliers
5-nitro-1H-imidazole Related Literature
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Gaurav Raina,Prakash Kannaboina,Nagaraju Mupparapu,Sushil Raina,Qazi Naveed Ahmed,Parthasarathi Das Org. Biomol. Chem. 2019 17 2134
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Linda Feketeová,Johannes Postler,Athanasios Zavras,Paul Scheier,Stephan Denifl,Richard A. J. O'Hair Phys. Chem. Chem. Phys. 2015 17 12598
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Ping Yin,Qinghua Zhang,Jiaheng Zhang,Damon A. Parrish,Jean'ne M. Shreeve J. Mater. Chem. A 2013 1 7500
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Sumit Sharma,Radhika Anand,Pankaj Singh Cham,Sushil Raina,Ram. A. Vishwakarma,Parvinder Pal Singh RSC Adv. 2020 10 17085
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5. A new synthesis of substituted imidazo[4,5-b]pyridinones by reductive cyclisation of 4-nitro-1H-imidazol-5-yl di- and tri-carbonyl compoundsGeorge Tennant,Christopher J. Wallis,George W. Weaver J. Chem. Soc. Perkin Trans. 1 1999 629
Additional information on 5-nitro-1H-imidazole
Comprehensive Overview of 5-nitro-1H-imidazole (CAS No. 3034-38-6): Properties, Applications, and Research Insights
5-nitro-1H-imidazole (CAS No. 3034-38-6) is a nitro-substituted derivative of imidazole, a heterocyclic compound with significant relevance in pharmaceutical and chemical research. The compound's molecular formula, C3H3N3O2, highlights its nitro functional group, which contributes to its unique reactivity and biological activity. This article delves into the chemical properties, synthesis methods, and applications of 5-nitro-1H-imidazole, addressing common queries from researchers and industry professionals.
The growing interest in nitroimidazole derivatives stems from their antimicrobial and antiparasitic properties, making them a hotspot in drug discovery. Recent studies emphasize the role of 5-nitro-1H-imidazole in developing novel therapeutics, particularly against anaerobic pathogens. Its mechanism of action involves nitroreduction, generating reactive intermediates that disrupt microbial DNA. This aligns with the surge in searches for "nitroimidazole antimicrobial agents" and "imidazole-based drug design", reflecting the compound's relevance in modern medicine.
From a synthetic chemistry perspective, 5-nitro-1H-imidazole serves as a versatile intermediate. Researchers frequently explore its electrophilic substitution reactions and hydrogen bonding capabilities, which are critical for designing functional materials. The compound's crystalline structure, characterized by X-ray diffraction, reveals intermolecular interactions that influence its stability—a topic often queried as "5-nitro-1H-imidazole crystal structure analysis" in academic databases.
Environmental and industrial applications of 5-nitro-1H-imidazole are also gaining traction. Its derivatives are investigated for corrosion inhibition, particularly in metal protection technologies. This ties into the rising search trend for "green corrosion inhibitors", where nitroimidazoles offer eco-friendly alternatives. Additionally, the compound's photostability makes it a candidate for UV-absorbing materials, addressing demands in polymer science and coatings.
Safety and handling of 5-nitro-1H-imidazole are frequently discussed in forums and regulatory guidelines. While not classified as hazardous under standard conditions, proper storage (cool, dry environments) and handling (personal protective equipment) are recommended. These precautions align with searches for "safe handling of nitroimidazoles" and "chemical storage best practices", underscoring the importance of laboratory safety.
In conclusion, 5-nitro-1H-imidazole (CAS No. 3034-38-6) exemplifies the intersection of chemistry and biotechnology. Its multifaceted applications—from drug development to industrial solutions—make it a compound of enduring interest. By addressing trending queries and highlighting cutting-edge research, this overview aims to serve as a authoritative resource for scientists and engineers navigating the evolving landscape of nitroimidazole chemistry.
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